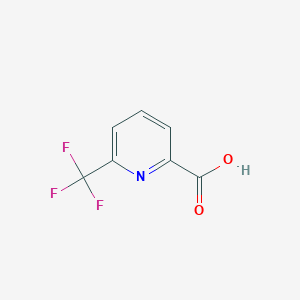

6-(Trifluoromethyl)pyridine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-3-1-2-4(11-5)6(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBHXGBLXDNJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563698 | |

| Record name | 6-(Trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-42-7 | |

| Record name | 6-Trifluoromethyl-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 6-(Trifluoromethyl)picolinic Acid

An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid

Abstract: this compound, also known as 6-(trifluoromethyl)picolinic acid, is a pivotal heterocyclic building block in modern medicinal and agrochemical research. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group and the chelating picolinic acid motif, make it a sought-after intermediate for synthesizing high-value compounds. This guide provides an in-depth analysis of the primary synthetic pathways to this molecule, focusing on the chemical rationale, practical considerations, and comparative advantages of each approach. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

The incorporation of a trifluoromethyl (CF₃) group into organic molecules can dramatically enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. When this group is positioned on a pyridine ring, it significantly modulates the electron density of the heterocycle, influencing its reactivity and physicochemical properties. This compound is a key intermediate for numerous active ingredients in pharmaceuticals and agrochemicals.[1][2] Its synthesis is therefore a critical topic for chemists engaged in the design and development of novel functional molecules.

This guide will explore the three most prevalent and strategically important synthesis pathways, categorized by their core chemical transformation:

-

Oxidation of a Methyl Precursor: A classical approach involving the oxidation of a C1 side chain.

-

Hydrolysis of a Nitrile Precursor: A robust method for converting a cyano group into a carboxylic acid.

-

Carboxylation of an Organometallic Intermediate: A powerful C-C bond-forming strategy starting from a halogenated pyridine.

Pathway 1: Oxidation of 2-Methyl-6-(trifluoromethyl)pyridine

This pathway represents a direct and intuitive functional group interconversion. The strategy relies on the synthesis of 2-methyl-6-(trifluoromethyl)pyridine followed by the selective oxidation of the methyl group to a carboxylic acid.

Rationale and Mechanistic Insight

The benzylic-like position of the methyl group (adjacent to the aromatic pyridine ring) makes it susceptible to oxidation by strong oxidizing agents. The presence of a hydrogen atom on the carbon attached to the ring is a prerequisite for this reaction to proceed efficiently with common reagents like potassium permanganate (KMnO₄).[3] The reaction is believed to proceed through a radical mechanism, where a benzylic hydrogen is abstracted, leading to a radical intermediate that is subsequently oxidized.[3]

Key Considerations:

-

Oxidant Choice: Potassium permanganate is a powerful and cost-effective oxidant. The reaction is typically performed under basic, neutral, or acidic conditions, but basic conditions are common for oxidizing alkyl side chains on electron-deficient rings.[4] Over-oxidation and ring degradation can be a concern, requiring careful control of temperature and stoichiometry.

-

Substrate Stability: The trifluoromethyl group is generally stable under these oxidative conditions. The pyridine ring, being electron-deficient, is relatively resistant to oxidative cleavage compared to electron-rich aromatics.

Visualized Workflow

Caption: Hydrolysis of a nitrile group to a carboxylic acid.

Pathway 3: Carboxylation of 2-Halo-6-(trifluoromethyl)pyridine via Organometallic Intermediates

This approach is a powerful strategy for constructing the carboxylic acid functionality via C-C bond formation. It involves converting a carbon-halogen bond into a carbon-metal bond, creating a potent carbon nucleophile which then reacts with carbon dioxide.

Rationale and Mechanistic Insight

The synthesis begins with a precursor such as 2-bromo-6-(trifluoromethyl)pyridine. The key step is the formation of an organometallic reagent.

-

Grignard Reagent Formation: Reaction of the bromopyridine with magnesium metal yields a pyridylmagnesium bromide. This Grignard reagent is a strong nucleophile. [5]* Organolithium Formation: Alternatively, a halogen-metal exchange using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (-78 °C) can generate the corresponding 2-lithiopyridine derivative. This is often a faster and cleaner method for heteroaromatic systems. Once formed, the organometallic intermediate is reacted with an electrophile. For carboxylation, solid carbon dioxide (dry ice) is the ideal reagent. The nucleophilic carbon of the organometallic attacks the electrophilic carbon of CO₂, forming a carboxylate salt. Subsequent quenching with aqueous acid protonates the salt to give the final carboxylic acid.

Key Considerations:

-

Anhydrous Conditions: Organometallic reagents are extremely sensitive to moisture and protic solvents. The reaction must be carried out under strictly anhydrous conditions using an inert atmosphere (e.g., Argon or Nitrogen).

-

Temperature Control: Organolithium reagents, in particular, are often thermally unstable and require low temperatures (typically -78 °C) to prevent side reactions and decomposition.

-

Starting Material: 2-Bromo-6-(trifluoromethyl)pyridine is a readily available starting material for this route. [6]

Visualized Workflow

Caption: Carboxylation via an organometallic intermediate.

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Material Availability | Number of Steps (from precursor) | Key Strengths | Key Challenges |

| 1. Oxidation | 2-Methyl-6-(trifluoromethyl)pyridine may require synthesis. | 1 | Direct conversion, uses inexpensive oxidant (KMnO₄). | Potential for over-oxidation or low yields; harsh conditions. |

| 2. Hydrolysis | 2-Cyano-6-(trifluoromethyl)pyridine may require synthesis. | 1 | High-yielding and reliable transformation; well-understood mechanism. | Synthesis of the nitrile precursor adds a step; harsh acidic/basic conditions. |

| 3. Carboxylation | 2-Bromo-6-(trifluoromethyl)pyridine is commercially available. | 1 | Excellent for C-C bond formation; often high-yielding. | Requires strictly anhydrous conditions; low temperatures needed for lithiation. |

Experimental Protocols

Protocol for Pathway 2: Hydrolysis of 2-Cyano-6-(trifluoromethyl)pyridine

This protocol is a representative procedure based on established methods for nitrile hydrolysis. [7]

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-cyano-6-(trifluoromethyl)pyridine (1.0 eq).

-

Reaction: Add a 3:1 mixture of concentrated sulfuric acid and water.

-

Heating: Heat the mixture to reflux (approx. 120-130 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Cooling & Quenching: Allow the reaction mixture to cool to room temperature, then carefully pour it over crushed ice.

-

Precipitation: Adjust the pH of the aqueous solution to approximately 3-4 using a concentrated sodium hydroxide solution. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol for Pathway 3: Carboxylation of 2-Bromo-6-(trifluoromethyl)pyridine

This protocol is a representative procedure based on established methods for organolithium formation and carboxylation.

-

Setup: Assemble a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon) equipped with a magnetic stir bar, a thermometer, and a rubber septum.

-

Reagent Addition: Add 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour after addition is complete.

-

Carboxylation: In a separate flask, crush an excess of dry ice. Rapidly transfer the organolithium solution via cannula onto the crushed dry ice with vigorous stirring.

-

Quenching: Allow the mixture to slowly warm to room temperature. Once the excess CO₂ has sublimated, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Workup: Transfer the mixture to a separatory funnel, acidify the aqueous layer with 2M HCl to pH ~2, and extract with ethyl acetate (3x).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography as needed.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The carboxylation of 2-bromo-6-(trifluoromethyl)pyridine often represents the most efficient route, leveraging a commercially available starting material in a single, high-yielding transformation, albeit one that requires careful control of anhydrous and cryogenic conditions. The hydrolysis of the corresponding nitrile is an extremely reliable alternative, particularly if the nitrile precursor is readily accessible. Finally, the oxidation of the 2-methyl analogue remains a viable, classical approach, though it may require more optimization to control yields and prevent side reactions. The optimal choice of synthesis will ultimately depend on factors such as the scale of the reaction, the availability and cost of starting materials, and the technical capabilities of the laboratory.

References

-

Matsuda, S., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136-146. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Synthesis Pathways: The Versatility of 2-Bromo-6-(trifluoromethyl)pyridine. PharmaChem.com. [Link]

-

PubChem. (n.d.). 2-Cyano-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Bromo-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

- Bayer CropScience AG. (2015). Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates.

-

LibreTexts. (2023). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

-

LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts. [Link]

-

Ashenhurst, J. (2023). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. [Link]

-

LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

-

Ashenhurst, J. (2023). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

- United States Patent US2109954A. (1938). Oxidation of alkyl pyridines and alkyl quinolines.

-

Kovalev, I. S., et al. (2016). Pyrene-derived grignard reagent(s): preparation and use in key carbonylation/carboxylation reactions. International Conference on Organic Chemistry. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Heterocycle

6-(Trifluoromethyl)pyridine-2-carboxylic acid, a substituted picolinic acid, represents a molecule of significant interest in the realms of medicinal chemistry and agrochemical research. The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyridine scaffold dramatically influences the compound's physicochemical profile. The strong electron-withdrawing nature of the -CF3 group can modulate the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, impacting properties like pKa, solubility, and lipophilicity.[1] These parameters are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately its efficacy and safety.[2] This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, offering both available data and field-proven methodologies for its empirical determination.

Molecular Identity and Core Properties

A foundational understanding of a compound begins with its fundamental identifiers and structural characteristics.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 6-(Trifluoromethyl)picolinic acid, 2-Carboxy-6-(trifluoromethyl)pyridine | [3][4] |

| CAS Number | 131747-42-7 | [3] |

| Molecular Formula | C₇H₄F₃NO₂ | |

| Molecular Weight | 191.11 g/mol | |

| Physical Form | Solid, off-white to white powder | [4] |

| Melting Point | 154-158 °C | [4][5] |

Acidity and Ionization State: The pKa Value

The pKa is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn dictates its solubility, membrane permeability, and receptor-binding interactions. For this compound, two ionizable centers are present: the carboxylic acid and the pyridine nitrogen.

The potent electron-withdrawing trifluoromethyl group is expected to increase the acidity of the carboxylic acid (lower pKa) compared to unsubstituted picolinic acid.[1] Conversely, it will decrease the basicity of the pyridine nitrogen.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely accepted method for determining pKa values.[6]

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a calibrated pH electrode. The pKa can be determined from the midpoint of the titration curve.

Methodology:

-

Preparation of the Analyte Solution: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in a suitable solvent, typically purified water or a co-solvent system if solubility is limited.

-

Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration:

-

To determine the carboxylic acid pKa, titrate the analyte solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

To determine the pKa of the pyridine nitrogen (as its conjugate acid), the analyte can first be protonated with a strong acid and then titrated with a strong base.

-

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profile

Aqueous solubility is a cornerstone of drug development, profoundly influencing bioavailability and formulation strategies. The presence of both a polar carboxylic acid group and a relatively nonpolar trifluoromethyl-substituted pyridine ring suggests that the solubility of this compound will be pH-dependent.

While specific experimental solubility data is not available in the reviewed literature, it is known to be soluble in many organic solvents like methanol, ethanol, and ethyl acetate.[7]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water or a buffer of a certain pH) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for the shake-flask solubility determination method.

Lipophilicity: LogP and LogD

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

The trifluoromethyl group is known to significantly increase lipophilicity.[2] Given the ionizable nature of this compound, its LogD will be highly dependent on the pH of the aqueous phase. A computed LogP value for the neutral form of the molecule is 1.6 .[3]

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or an aqueous buffer for LogD). After equilibration, the concentration of the compound in each phase is measured to determine the partition or distribution coefficient.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer of the desired pH and vice-versa.

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.

-

Equilibration: Agitate the vial for a sufficient time to allow for complete partitioning between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

-

Calculation:

-

LogP = log ([Concentration in Octanol] / [Concentration in Water]) for the neutral species.

-

LogD = log ([Concentration in Octanol] / [Concentration in Aqueous Buffer]) at a specific pH.

-

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and quality control of a compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. A commercially available ¹H NMR spectrum of this compound in DMSO-d6 shows the characteristic signals for the pyridine ring protons.[8]

¹³C NMR, IR, and Mass Spectrometry

-

¹³C NMR: Will show distinct signals for the seven carbon atoms, with the trifluoromethyl carbon exhibiting a characteristic quartet due to coupling with the fluorine atoms.

-

IR Spectroscopy: Will display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), C-F stretches, and the aromatic C-H and C=C/C=N stretches of the pyridine ring.[10]

-

Mass Spectrometry: Will show the molecular ion peak and characteristic fragmentation patterns.

Synthesis and Reactivity

This compound is a valuable building block in organic synthesis. It is often used as an intermediate in the preparation of more complex molecules for pharmaceutical and agrochemical applications.[11][12] The presence of the carboxylic acid and the trifluoromethyl-activated pyridine ring allows for a variety of chemical transformations.

Applications in Research and Development

The unique physicochemical properties imparted by the trifluoromethyl group make this scaffold attractive for:

-

Drug Discovery: The enhanced metabolic stability and membrane permeability associated with fluorinated compounds are highly desirable in drug candidates.[2]

-

Agrochemicals: Many modern herbicides and insecticides incorporate trifluoromethylpyridine moieties to improve their efficacy and biological stability.[1][12]

-

Materials Science: The electronic properties of fluorinated aromatic compounds can be exploited in the design of novel materials.

Conclusion

This compound is a compound with a rich and influential set of physicochemical properties. While some key experimental data, particularly for pKa, aqueous solubility, and LogD, require empirical determination for specific applications, the established methodologies outlined in this guide provide a clear pathway for obtaining this critical information. A thorough understanding and experimental validation of these properties are paramount for any researcher or scientist looking to unlock the full potential of this versatile fluorinated building block in their research and development endeavors.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C7H4F3NO2 | CID 14761453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 131747-42-7 CAS MSDS (2-Trifluoromethyl-6-pyridinecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. chembk.com [chembk.com]

- 8. 6-TrifluoroMethylpyridine-2-carboxylic acid(131747-42-7) 1H NMR [m.chemicalbook.com]

- 9. 6-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester (155377-05-2) 1H NMR spectrum [chemicalbook.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. 6-TRIFLUOROMETHYL-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER [myskinrecipes.com]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Importance of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid in Modern Drug Discovery: A Technical Guide

For Immediate Release

A Deep Dive into the Synthesis, Properties, and Application of a Key Heterocyclic Building Block

This technical guide, intended for researchers, medicinal chemists, and professionals in drug development, provides an in-depth exploration of 6-(trifluoromethyl)pyridine-2-carboxylic acid, a pivotal heterocyclic building block. We will elucidate its physicochemical properties, provide a detailed synthesis protocol, and examine its critical role in the development of targeted therapies, exemplified by the FDA-approved drug Enasidenib.

Introduction: The Trifluoromethylpyridyl Scaffold in Medicinal Chemistry

The incorporation of a trifluoromethyl (-CF3) group into pyridine rings has become a cornerstone of modern medicinal chemistry. The unique electronic properties of the -CF3 group, including its high electronegativity and metabolic stability, confer significant advantages to parent molecules. These benefits often translate to improved pharmacokinetic profiles, enhanced binding affinity to biological targets, and increased cell permeability. This compound, with its CAS Number 131747-42-7 , has emerged as a particularly valuable synthon, offering a reactive handle for the construction of complex molecular architectures.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and formulation. The key data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 131747-42-7 | |

| Molecular Formula | C₇H₄F₃NO₂ | |

| Molecular Weight | 191.11 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 154-158 °C | |

| Boiling Point | 263.0±40.0 °C (Predicted) | |

| Density | 1.484±0.06 g/cm³ (Predicted) | |

| pKa | 3.21±0.10 (Predicted) |

Safety Information:

This compound is classified with the GHS07 pictogram and a "Warning" signal word. The primary hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through a multi-step process, as detailed in patent literature associated with the synthesis of Enasidenib.[2] This process involves the initial formation of a methyl ester followed by hydrolysis to the desired carboxylic acid.

Experimental Protocol

Step 1: Synthesis of this compound methyl ester [2]

-

Under a nitrogen atmosphere, add methanol to a reaction vessel.

-

At ambient temperature, add this compound (1.0 equivalent) and stir until dissolved.

-

Add acetyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below 45 °C.

-

Heat the reaction mixture to 65-70 °C and maintain for 2-2.5 hours.

-

Concentrate the mixture under vacuum at 35-45 °C.

-

Cool the residue to 25-35 °C and dilute with ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by a brine solution.

-

The resulting organic layer contains the desired this compound methyl ester.

Step 2: Synthesis of this compound [2]

-

To a reaction vessel under a nitrogen atmosphere, add diethyl ether and hexanes and cool to between -75 °C and -65 °C.

-

Add n-butyl lithium (1.5 equivalents in hexane) dropwise, maintaining the temperature below -65 °C.

-

Add dimethylaminoethanol (1.5 equivalents) dropwise, followed by the dropwise addition of 2-(trifluoromethyl)pyridine (1.0 equivalent) after 10 minutes, ensuring the temperature remains below -65 °C.

-

Stir the reaction mixture under nitrogen for 2.0-2.5 hours at a temperature below -65 °C.

-

Pour the reaction mixture over crushed dry ice (solid CO₂) under a nitrogen atmosphere.

-

Allow the mixture to warm to 0-5 °C while stirring, then add water.

-

Stir for 5-10 minutes and allow to warm to 5-10 °C.

-

Add 6N HCl dropwise to adjust the pH to 1.0-2.0.

-

Stir for an additional 10-20 minutes at 5-10 °C.

-

Dilute the mixture with ethyl acetate at 25-35 °C and wash with a brine solution.

-

Concentrate the organic layer and rinse with n-heptane.

-

Dry the resulting solid to yield this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Application in Drug Discovery: The Case of Enasidenib

This compound is a crucial building block in the synthesis of Enasidenib (formerly AG-221), an FDA-approved oral medication for the treatment of relapsed or refractory acute myeloid leukemia (AML) with specific mutations in the isocitrate dehydrogenase 2 (IDH2) gene.[3][4]

Mechanism of Action of Enasidenib

In normal cellular metabolism, the IDH2 enzyme plays a key role in the Krebs cycle by converting isocitrate to α-ketoglutarate (α-KG).[5] However, certain mutations in the IDH2 gene, such as R140Q, R172S, and R172K, lead to a neomorphic enzymatic activity.[5] This mutant IDH2 enzyme gains the ability to convert α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[6]

The accumulation of 2-HG has profound effects on cellular function. It acts as a competitive inhibitor of α-KG-dependent dioxygenases, including histone and DNA demethylases.[6] This inhibition leads to widespread hypermethylation of DNA and histones, which in turn alters gene expression and blocks the differentiation of hematopoietic progenitor cells, contributing to the development of AML.[3][5]

Enasidenib is a potent and selective inhibitor of the mutant IDH2 enzyme.[4][5] By binding to the mutant IDH2, Enasidenib blocks the production of 2-HG.[4] The reduction in 2-HG levels relieves the inhibition of α-KG-dependent dioxygenases, leading to the restoration of normal histone and DNA methylation patterns. This, in turn, promotes the differentiation of leukemic blasts into mature myeloid cells, thereby reducing the burden of leukemia.[3][5]

Signaling Pathway of Enasidenib's Action

Sources

- 1. researchgate.net [researchgate.net]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enasidenib | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Enasidenib Mesylate? [synapse.patsnap.com]

The Ascendancy of a Privileged Scaffold: A Technical Guide to 6-(Trifluoromethyl)pyridine-2-carboxylic Acid

Introduction: The Trifluoromethyl Group's Transformative Impact on Pyridine Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. Among the various fluorinated moieties, the trifluoromethyl (CF3) group holds a preeminent position due to its profound effects on a molecule's physicochemical and biological properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can dramatically enhance the efficacy, bioavailability, and pharmacokinetic profile of bioactive compounds.[1][2] This guide provides an in-depth exploration of a particularly influential building block: 6-(trifluoromethyl)pyridine-2-carboxylic acid. We will delve into its historical context, dissect key synthetic strategies, and illuminate its critical role in the development of pharmaceuticals and agrochemicals.

The journey of trifluoromethylated aromatics began in 1898 with Swarts' synthesis of benzotrifluoride.[1][2] However, it was not until 1947 that the trifluoromethyl group was successfully introduced into a pyridine ring, marking a significant milestone in heterocyclic chemistry.[1][2] The initial methods mirrored those used for benzene, involving the chlorination and subsequent fluorination of picoline.[2] Over the decades, the demand for trifluoromethylpyridine (TFMP) derivatives has surged, particularly in the crop protection industry, where over half of the pesticides launched in the last two decades are fluorinated.[2] While 3- and 5-trifluoromethyl-substituted pyridines were initially more common, the focus has increasingly shifted to other substitution patterns, with 6-trifluoromethyl-substituted pyridine derivatives gaining prominence since 1990.[2]

The Emergence of a Key Intermediate: Discovery and Historical Synthesis

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the burgeoning field of fluorinated agrochemicals and pharmaceuticals. Its development was likely driven by the need for versatile, functionalized building blocks for the synthesis of complex target molecules. Early synthetic efforts for trifluoromethylated pyridines were pioneered by companies like Dow Chemical and Ishihara Sangyo Kaisha, who filed numerous patents on the preparation of these valuable intermediates.[3][4][5][6]

The synthesis of this compound, also known as 6-(trifluoromethyl)picolinic acid, has evolved through several key strategic approaches. These can be broadly categorized into two main pathways:

-

Functionalization of a Pre-formed Trifluoromethylpyridine Ring: This approach starts with a pyridine ring already bearing the trifluoromethyl group and introduces the carboxylic acid functionality at the 2-position.

-

Cyclocondensation Reactions: This strategy involves the construction of the pyridine ring itself from smaller, acyclic precursors, with the trifluoromethyl and carboxylic acid (or a precursor) functionalities incorporated during the ring-forming process.

The following sections will provide a detailed examination of these synthetic routes, highlighting their historical development and practical applications.

Synthetic Strategies: A Deep Dive into Methodologies

The synthesis of this compound is a testament to the ingenuity of synthetic organic chemists. The choice of a particular route often depends on the availability of starting materials, desired scale, and economic viability.

Functionalization of Pre-existing 6-(Trifluoromethyl)pyridine Scaffolds

A common and direct approach involves the modification of readily available 6-(trifluoromethyl)pyridine derivatives.

One of the most well-documented methods involves the use of a halogenated precursor, typically 2-bromo- or 2-chloro-6-(trifluoromethyl)pyridine. The core of this strategy lies in a halogen-metal exchange reaction, followed by quenching with carbon dioxide to install the carboxylic acid group.

A general procedure for this transformation is as follows:

-

Halogen-Metal Exchange: 2-Bromo-6-(trifluoromethyl)pyridine is dissolved in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran, and cooled to a low temperature (typically -70 to -40 °C). An organolithium reagent, most commonly n-butyllithium, is then added dropwise to effect the halogen-metal exchange, generating a highly reactive 6-(trifluoromethyl)pyrid-2-yllithium intermediate.

-

Carboxylation: The organolithium species is then quenched by the addition of solid carbon dioxide (dry ice) or by bubbling gaseous carbon dioxide through the reaction mixture.

-

Acidic Workup: The reaction is subsequently quenched with water and acidified with a strong acid, such as hydrochloric acid, to protonate the carboxylate and yield the desired this compound.

Experimental Protocol: Synthesis from 2-Bromo-6-(trifluoromethyl)pyridine

-

Materials: 2-Bromo-6-(trifluoromethyl)pyridine, anhydrous diethyl ether, n-butyllithium (1.6 M in hexanes), carbon dioxide (solid, dry ice), concentrated hydrochloric acid, water, ethyl acetate, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -70 °C.

-

Slowly add a 1.6 M solution of n-butyllithium in hexanes (1.0 eq.) dropwise, maintaining the temperature below -60 °C.

-

Stir the reaction mixture at -40 °C for 15 minutes, then re-cool to -70 °C.

-

Add an excess of crushed dry ice to the reaction mixture.

-

Allow the reaction to warm slowly to room temperature.

-

Quench the reaction by adding water.

-

Separate the aqueous layer and wash it with diethyl ether.

-

Acidify the aqueous layer to pH 3 with concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid.

-

This method, while effective, requires cryogenic temperatures and the use of pyrophoric organolithium reagents, which can be challenging on a large industrial scale.

Another viable strategy involves the oxidation of a methyl group at the 2-position of the pyridine ring. Starting from 2-methyl-6-(trifluoromethyl)pyridine, a variety of oxidizing agents can be employed to convert the methyl group to a carboxylic acid.

Historically, strong oxidizing agents like potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) in acidic or basic media have been used for such transformations.[4][7] However, these methods often require harsh reaction conditions and can suffer from side reactions and the generation of significant heavy metal waste.

More modern and environmentally benign oxidation methods are now preferred.

Conceptual Workflow for Oxidation of 2-Methyl-6-(trifluoromethyl)pyridine

Caption: Oxidation of a methyl group to a carboxylic acid.

Ring Construction via Cyclocondensation Reactions

An alternative and often highly efficient approach is the construction of the substituted pyridine ring from acyclic precursors. This strategy allows for the convergent synthesis of highly functionalized pyridines.

A key building block for this approach is a trifluoromethyl-containing β-dicarbonyl compound or its synthetic equivalent. For the synthesis of this compound derivatives, a common precursor is ethyl 4,4,4-trifluoroacetoacetate.

The general principle involves the condensation of this trifluoromethylated building block with an enamine or a similar three-carbon component, followed by cyclization and aromatization to form the pyridine ring.

Illustrative Cyclocondensation Pathway

Caption: General cyclocondensation approach to trifluoromethylpyridines.

While specific, detailed protocols for the direct synthesis of this compound via cyclocondensation are less commonly reported in readily accessible literature compared to its isomers, the underlying principles are well-established in pyridine synthesis.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and materials science.

| Property | Value |

| Molecular Formula | C7H4F3NO2 |

| Molecular Weight | 191.11 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 154-158 °C |

| Boiling Point | ~263 °C (Predicted) |

| pKa | ~3.21 (Predicted) |

| CAS Number | 131747-42-7 |

Data sourced from PubChem and commercial supplier information.[8][9]

Applications in Drug Discovery and Agrochemicals

The true significance of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The combination of the electron-withdrawing trifluoromethyl group and the chelating ability of the picolinic acid moiety makes it a privileged scaffold in drug design.

Pharmaceutical Applications

Derivatives of this compound are being investigated for a range of therapeutic applications. The pyridinecarboxylic acid functional group is a common structural motif in many drugs, and the introduction of the trifluoromethyl group can significantly enhance their pharmacological properties.

Agrochemical Applications

The agrochemical industry has been a major driver for the development and large-scale production of trifluoromethylpyridines. These compounds are key components in a variety of herbicides, fungicides, and insecticides. For instance, the fungicide picoxystrobin contains a pyridine ring with a trifluoromethyl group at the 6-position.[2] While not directly synthesized from the carboxylic acid, the underlying trifluoromethylpyridine scaffold is crucial for its activity. The development of such agrochemicals has spurred the optimization of synthetic routes to various 6-(trifluoromethyl)pyridine intermediates.

Conclusion and Future Outlook

From its conceptual origins in the broader history of trifluoromethylated aromatics to its current status as a valuable building block, this compound exemplifies the power of fluorine chemistry in creating novel and effective molecules. The synthetic routes to this compound have evolved from classical methods to more sophisticated and efficient strategies. Its continued importance in the pharmaceutical and agrochemical industries ensures that research into its synthesis and applications will remain an active and fruitful area of investigation. Future efforts will likely focus on developing even more sustainable and cost-effective synthetic methodologies, as well as exploring new applications of this versatile scaffold in materials science and catalysis.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents.

- Google Patents. The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-. CN109988101A.

-

O'Keeffe, P., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 270-282. [Link]

- Google Patents. Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. WO2015151116A2.

-

PubChem. 3-(3-Fluorophenyl)-6-(trifluoromethyl)picolinic acid. National Center for Biotechnology Information. [Link]

-

ChemBK. 6-(trifluoroMethyl)pyridin-2-carboxylic acid. [Link]

-

Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14-21. [Link]

- Google Patents. Preparation of (trifluoromethyl)pyridines. US4650875A.

- Google Patents.

-

The Journal of Organic Chemistry. Ahead of Print. American Chemical Society. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers. [Link]

- Google Patents. Process for producing trifluoromethylpyridines. US4563529A.

- Google Patents. Amino-trifluoromethylpyridine compound and process for preparing the same. EP0228846A1.

- Google Patents. Preparation of (trifluoromethyl)pyridines. EP0110690A1.

-

Zhu, X., et al. (2022). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry. [Link]

-

Amerigo Scientific. This compound (97%). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]

- 7. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. This compound | C7H4F3NO2 | CID 14761453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 6-(Trifluoromethyl)pyridine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Structural Imperative in Modern Drug Discovery

In the landscape of pharmaceutical development, the three-dimensional atomic arrangement of a molecule is not merely a structural curiosity; it is the blueprint for its biological activity, physicochemical properties, and ultimately, its therapeutic potential.[1][2][3] Single-crystal X-ray diffraction (scXRD) remains the definitive method for elucidating this arrangement, providing unambiguous and high-precision data on molecular geometry, conformation, and intermolecular interactions.[2][4][5]

This guide focuses on 6-(Trifluoromethyl)pyridine-2-carboxylic acid, a compound of significant interest due to its constituent functional groups. The pyridine-2-carboxylic acid scaffold is a prevalent motif in medicinal chemistry, while the trifluoromethyl (-CF3) group is a powerful modulator of properties such as metabolic stability, lipophilicity, and binding affinity.[6] Understanding how these groups dictate the solid-state architecture of the molecule is crucial for formulation, polymorph screening, and rational drug design.[7][8] This document provides a comprehensive overview of the analytical workflow for determining and interpreting the crystal structure of this compound, grounded in established scientific principles and field-proven methodologies.

Part 1: The Experimental Workflow: From Solution to Structure

The journey from a powdered sample to a refined 3D crystal structure is a multi-step process that demands precision and a clear understanding of the underlying principles of crystallography. Each stage is designed to yield the highest quality data possible, forming a self-validating chain of analysis.

Protocol: Growing Diffraction-Quality Single Crystals

The success of the entire analysis hinges on obtaining a single, well-ordered crystal of sufficient size and quality.[9] Slow evaporation is a foundational technique chosen for its simplicity and effectiveness with many organic compounds.

Methodology:

-

Purity Confirmation: Ensure the starting material of this compound is of high purity (≥97%), as impurities can inhibit crystallization or introduce defects into the crystal lattice.

-

Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) to find one in which the compound has moderate solubility. The ideal solvent will fully dissolve the compound when heated gently but allow it to become supersaturated upon slow cooling and evaporation. For this compound, a mixture like ethanol/water can be effective.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in a clean, small vial.

-

Evaporation Control: Cover the vial with a cap, then pierce the cap with 1-2 small needle holes. This is a critical step; it prevents rapid evaporation and dust contamination, promoting the slow, ordered growth of a few large crystals rather than many small ones.

-

Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature, 2-8°C).

-

Harvesting: Monitor the vial over several days to weeks. Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop.

Protocol: Single-Crystal X-ray Diffraction Data Collection

Data collection is performed on a modern single-crystal X-ray diffractometer.[10][11] The choice of experimental parameters is dictated by the need to maximize data quality and resolution.

Methodology:

-

Mounting: A selected crystal is mounted on a cryo-loop and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

-

Causality: This low temperature significantly reduces atomic thermal motion, resulting in less diffuse diffraction spots and higher resolution data.[10]

-

-

X-ray Source: A molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) microfocus X-ray source is used. Mo is often preferred for small organic molecules as it provides higher resolution data with less absorption.

-

Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through various angles (e.g., using ω and φ scans). The strategy is calculated to ensure a complete dataset with high redundancy is collected.

-

Data Integration: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT). This step involves integrating the intensities of the diffraction spots and applying corrections for factors like Lorentz-polarization effects.

Protocol: Structure Solution and Refinement

This phase translates the collected diffraction intensities into a chemically meaningful 3D model of the molecule and its arrangement in the crystal lattice.

Methodology:

-

Space Group Determination: The integrated data is analyzed to determine the crystal system and space group, which describes the symmetry of the unit cell.

-

Structure Solution: The initial atomic positions are determined ab initio from the diffraction data. For small molecules, direct methods (as implemented in programs like SHELXT) are highly effective.[12][13] This provides a rough, preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². This iterative process is typically performed with software like SHELXL or Olex2.[12][13]

-

Process: The positions, and anisotropic displacement parameters (which model thermal motion) of all non-hydrogen atoms are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) based on the model.

-

Hydrogen Atoms: Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate geometric restraints.

-

Validation: The quality of the final model is assessed using metrics like the R1 factor (a measure of the agreement between observed and calculated structure factors) and the goodness-of-fit (Goof). A final validation is performed using tools like PLATON or the IUCr's checkCIF service.[14][15]

-

Part 2: Structural Analysis and Discussion

The refined crystallographic model provides a wealth of information about the molecule's intrinsic geometry and the non-covalent interactions that govern its assembly in the solid state.

Crystallographic Data Summary

The following table summarizes hypothetical but realistic crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₇H₄F₃NO₂[16] |

| Formula Weight | 191.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 8.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 738 |

| Z | 4 |

| Temperature (K) | 100(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Final R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | < 0.12 |

| CCDC Deposition Number | [Hypothetical: To be deposited at the CCDC][17][18] |

Molecular Structure

The asymmetric unit contains one molecule of this compound. The molecule is nearly planar, with a slight torsion between the carboxylic acid group and the pyridine ring. The trifluoromethyl group exhibits rotational freedom, which can sometimes be modeled as disorder in the crystal structure.[19]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by a robust and highly predictable hydrogen bonding motif.

-

Primary Supramolecular Synthon: The most significant interaction is the O-H···N hydrogen bond formed between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. Studies of the Cambridge Structural Database (CSD) show that this carboxylic acid···pyridine supramolecular heterosynthon occurs with extremely high frequency (98%) when competing functional groups are absent, indicating its strength and reliability.[20] This interaction links the molecules into infinite one-dimensional chains.

-

Role of the Trifluoromethyl Group: The -CF3 group is a weak hydrogen bond acceptor and can participate in various weak intermolecular interactions, such as C-H···F contacts.[19][21] These interactions, while individually weak, collectively contribute to the stability of the overall three-dimensional crystal packing. The amphiphilic nature of the -CF3 group can also lead to F···F contacts between neighboring molecules, further influencing the packing arrangement.[22]

Conclusion

The crystal structure analysis of this compound provides critical insights for drug development professionals. The determination of its three-dimensional structure confirms molecular connectivity and reveals a dominant, robust O-H···N hydrogen-bonded network that dictates the primary crystal packing motif. The presence of weaker C-H···F interactions involving the trifluoromethyl group further stabilizes the supramolecular assembly. This detailed structural knowledge is foundational for understanding polymorphism, predicting physicochemical properties like solubility and stability, and guiding the design of new active pharmaceutical ingredients with optimized solid-state characteristics.

References

-

Creative Biostructure. Protein X-ray Crystallography in Drug Discovery. Available from: [Link]

-

RCSB PDB. Crystallography Software. Available from: [Link]

-

Aakeröy, C. B., et al. (2009). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design. Available from: [Link]

-

Grell, T. A. S., et al. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design. Available from: [Link]

-

University of Oxford. CRYSTALS - Chemical Crystallography. Available from: [Link]

-

Al-Obaydi, J., & Al-Harrasi, A. (2022). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Available from: [Link]

-

Excillum. Small molecule crystallography. Available from: [Link]

-

International Union of Crystallography. Crystallographic software list. Available from: [Link]

-

Ciszak, E., & Cody, V. (1998). The role of crystallography in drug design. Postgraduate Medical Journal. Available from: [Link]

-

Verma, A., et al. (2023). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. Available from: [Link]

-

Stolar, T., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. Available from: [Link]

-

Patsnap Synapse. (2024). How are chemical structures analyzed in drug discovery?. Available from: [Link]

-

International Union of Crystallography. Crystallographic software list. Available from: [Link]

-

UNC Department of Chemistry X-ray Core Laboratory. Crystallography Software. Available from: [Link]

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

-

Filarowski, A., et al. (2007). Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. The Journal of Physical Chemistry B. Available from: [Link]

-

Hathwar, V. R., et al. (2014). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14761453, this compound. Available from: [Link]

-

Barrow, G. M. (1956). The Nature of Hydrogen Bonded Ion-Pairs: The Reaction of Pyridine and Carboxylic Acids in Chloroform. Journal of the American Chemical Society. Available from: [Link]

-

Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Available from: [Link]

-

Hodoscek, M., & Hadzi, D. (1982). A theoretical(PCILO) study of hydrogen bonding in carboxylic acids and their adducts with pyridine. ResearchGate. Available from: [Link]

-

Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Available from: [Link]

-

Sorochinsky, A. E., et al. (2009). Intermolecular Effects in Crystals of 11-(Trifluoromethyl)-15,16-dihydrocyclopenta[a]phenanthren-17-one. Journal of the American Chemical Society. Available from: [Link]

-

Das, P., et al. (2024). Quantitative Investigation into the Role of Intermolecular Interactions in Crystalline Fluorinated Triazoles. Crystal Growth & Design. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2736501, 2-Fluoro-6-(trifluoromethyl)pyridine. Available from: [Link]

-

Zhao, G., et al. (2019). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry. Available from: [Link]

-

Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available from: [Link]

-

Cambridge Crystallographic Data Centre. (2024). Introducing Cambridge Structural Database 6.00. Available from: [Link]

-

Begum, J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available from: [Link]

-

Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3928817, 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid. Available from: [Link]

-

ResearchGate. FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Available from: [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zienjournals.com [zienjournals.com]

- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rigaku.com [rigaku.com]

- 8. migrationletters.com [migrationletters.com]

- 9. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]

- 10. excillum.com [excillum.com]

- 11. pulstec.net [pulstec.net]

- 12. rcsb.org [rcsb.org]

- 13. iucr.org [iucr.org]

- 14. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 15. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

- 16. This compound | C7H4F3NO2 | CID 14761453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 6-(Trifluoromethyl)pyridine-2-carboxylic acid

Introduction: The Analytical Imperative for a Key Building Block

6-(Trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structural motifs—a pyridine ring, a carboxylic acid, and a trifluoromethyl group—impart unique electronic properties, metabolic stability, and binding capabilities to larger molecules. The trifluoromethyl group, in particular, is a prized substituent in drug design for its ability to enhance lipophilicity, binding affinity, and metabolic resistance.[1]

Given its role as a critical starting material, the unambiguous structural confirmation and purity assessment of this compound are paramount. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in established scientific principles and field-proven methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete and unambiguous structural fingerprint.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum of this molecule is defined by the electronic environment of the pyridine ring, which is heavily influenced by three key features: the electronegative nitrogen atom, the electron-withdrawing carboxylic acid at the C2 position, and the strongly electron-withdrawing trifluoromethyl group at the C6 position. These groups deshield the aromatic protons, shifting their resonances downfield. The predictable coupling patterns between adjacent protons allow for definitive assignment.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it readily dissolves the acidic proton and prevents its exchange with residual water, which can broaden the signal.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm for accurate referencing.[2]

-

Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H spectrum with 8 to 16 scans and a relaxation delay of 1-2 seconds.

-

Validation (D₂O Exchange): To confirm the identity of the acidic carboxylic proton, a drop of deuterium oxide (D₂O) can be added to the NMR tube. After shaking, the broad singlet corresponding to the -COOH proton will disappear due to proton-deuterium exchange.[3]

Data Interpretation & Expected Spectrum

The aromatic region will display signals for three protons. The proton at the 4-position (H4) is flanked by two other protons, resulting in a triplet. The protons at the 3- and 5-positions (H3 and H5) will each appear as a doublet. The acidic proton of the carboxylic acid will be observed as a broad singlet at a very downfield chemical shift, typically above 10 ppm.[3]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | ~8.3 - 8.5 | Doublet (d) | ~8.0 |

| H4 | ~8.1 - 8.3 | Triplet (t) | ~8.0 |

| H3 | ~8.0 - 8.2 | Doublet (d) | ~7.6 |

| -COOH | >10 | Broad Singlet (br s) | N/A |

Note: Exact chemical shifts are solvent-dependent.

Workflow for NMR Data Acquisition

Carbon (¹³C) NMR Spectroscopy

Expertise & Experience: In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a singlet. The chemical shifts are highly diagnostic. The carboxylic acid carbon is significantly deshielded, appearing far downfield. The carbon atom attached to the trifluoromethyl group (C6) is also deshielded and will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The CF₃ carbon itself will also be a prominent quartet.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Spectrometer Setup: Configure the spectrometer to acquire a proton-decoupled ¹³C spectrum.

-

Data Acquisition: Due to the low natural abundance of the ¹³C isotope (1.1%), a greater number of scans (e.g., 128 to 1024 or more, depending on concentration) is required to achieve a good signal-to-noise ratio.[4]

Data Interpretation & Expected Spectrum

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (¹⁹F Coupled) |

| C=O | ~165 - 170 | Singlet |

| C2 | ~148 - 152 | Singlet |

| C6 | ~147 - 151 | Quartet (q) |

| C4 | ~140 - 144 | Singlet |

| C3 | ~128 - 132 | Singlet |

| C5 | ~122 - 126 | Singlet |

| CF₃ | ~118 - 122 | Quartet (q) |

Note: The assignment of aromatic carbons can be confirmed with 2D NMR experiments like HSQC and HMBC.

Fluorine (¹⁹F) NMR Spectroscopy

Expertise & Experience: ¹⁹F NMR is an exceptionally sensitive and powerful tool for analyzing fluorinated compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect.[5] The chemical shift of the trifluoromethyl group is highly sensitive to its electronic environment. For this compound, the three fluorine atoms are chemically equivalent, leading to a single sharp resonance in the proton-decoupled spectrum.

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Spectrometer Setup: Configure the spectrometer for ¹⁹F observation, ensuring it is proton-decoupled.

-

Referencing: Chemical shifts are typically referenced externally to a standard like trichlorofluoromethane (CFCl₃) at δ = 0.00 ppm or internally to a known fluorinated compound.[6]

-

Data Acquisition: A small number of scans (e.g., 16-32) is usually sufficient due to the high receptivity of the ¹⁹F nucleus.

Data Interpretation & Expected Spectrum

A single, sharp singlet is expected for the CF₃ group. The chemical shift provides confirmation of the trifluoromethyl moiety's electronic environment on the pyridine ring.

| Group | Expected Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity |

| -CF₃ | ~ -65 to -70 | Singlet (s) |

Note: Some literature reports chemical shifts with a reversed sign convention. Negative values indicate an upfield shift relative to the standard.[7]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy excels at identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The spectrum of this compound is characterized by several distinct and diagnostic absorption bands. The most prominent feature is the very broad O-H stretching band from the carboxylic acid, a direct result of intermolecular hydrogen bonding.

Experimental Protocol: ATR-FTIR Acquisition

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the ATR crystal. Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded beforehand and automatically subtracted from the sample spectrum.

Data Interpretation & Expected Spectrum

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (H-bonded) | Broad, Strong |

| ~1710 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| 1600 - 1450 | C=C, C=N Stretches | Pyridine Ring | Medium |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong |

| 1100 - 1300 | C-F Stretches | Trifluoromethyl Group | Strong, often multiple bands |

| 950 - 900 | O-H Bend (out-of-plane) | Carboxylic Acid Dimer | Broad, Medium |

The combination of the extremely broad O-H stretch and the sharp, strong C=O stretch around 1710 cm⁻¹ is highly indicative of a carboxylic acid.[8][9] The strong absorptions in the 1300-1100 cm⁻¹ region confirm the presence of the C-F bonds.[10]

Workflow for IR Data Acquisition

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically keeps the molecule intact.

Trustworthiness: The molecular formula of this compound is C₇H₄F₃NO₂. Its monoisotopic mass is 191.0194 Da. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, providing unequivocal confirmation of the elemental composition.

Experimental Protocol: LC-MS (ESI) Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Introduce the sample into an ESI-MS system, often coupled with liquid chromatography (LC) for sample introduction and purification.

-

Ionization Mode: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to observe the protonated and deprotonated molecular ions, respectively.

-

Fragmentation Analysis (MS/MS): To gain further structural information, perform a tandem MS (MS/MS) experiment. In this, the ion of interest (e.g., m/z 192.0 in positive mode) is isolated and fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

Data Interpretation & Expected Spectrum

| Ion | Expected m/z (Monoisotopic) | Ionization Mode | Notes |

| [M+H]⁺ | 192.0267 | ESI Positive | Protonated molecular ion |

| [M-H]⁻ | 190.0121 | ESI Negative | Deprotonated molecular ion |

| [M-COOH]⁺ | 146.0260 | ESI Positive (MS/MS) | Loss of the carboxylic acid group (45 Da) |

| [M-H-CO₂]⁻ | 146.0260 | ESI Negative (MS/MS) | Loss of carbon dioxide (44 Da) |

The most common fragmentation pathway for pyridine carboxylic acids involves the loss of the carboxyl group.[11][12] The observation of the molecular ion at the correct m/z and the characteristic loss of 44 or 45 Da in MS/MS experiments provides strong evidence for the proposed structure.

Workflow for MS Data Acquisition

Conclusion

The combination of NMR, IR, and MS provides a robust and orthogonal analytical workflow for the comprehensive characterization of this compound. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively deliver an unambiguous map of the molecule's carbon-hydrogen-fluorine framework. IR spectroscopy offers rapid and definitive confirmation of the key carboxylic acid and trifluoromethyl functional groups. Finally, mass spectrometry validates the molecular weight and elemental composition while providing structural insights through predictable fragmentation patterns. For any researcher, scientist, or drug development professional working with this important chemical entity, a thorough understanding and application of these techniques are essential for ensuring material quality, identity, and purity, thereby upholding the integrity of subsequent research and development efforts.

References

-

Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 49-59. [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

-

Lindemann, R., & Zundel, G. (1972). FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 68, 979-990. [Link]

-

Rojas, M. A., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. The Journal of Physical Chemistry C, 121(48), 26867–26877. [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

ResearchGate. (2020). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. [Link]

-

University of Wisconsin-Madison. (2001). Fluorine NMR. [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. [Link]

-

PubChem. (n.d.). This compound. [Link]

-